molecular formula C19H17ClN2O2 B5655435 (5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B5655435
M. Wt: 340.8 g/mol
InChI Key: YVAUAQOIRALSLC-LICLKQGHSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]imidazolidine-2,4-dione typically involves the condensation of appropriate aldehydes and ketones with imidazolidine-2,4-dione derivatives. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development studies.

Medicine

In medicine, derivatives of imidazolidine-2,4-dione are known for their anticonvulsant and antidiabetic properties. Research into this compound may reveal similar therapeutic potentials.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chlorophenyl)-5-[4-(methyl)benzylidene]imidazolidine-2,4-dione
  • (5E)-3-(3-chlorophenyl)-5-[4-(ethyl)benzylidene]imidazolidine-2,4-dione

Uniqueness

(5E)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]imidazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3-chlorophenyl and 4-(propan-2-yl)benzylidene groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12(2)14-8-6-13(7-9-14)10-17-18(23)22(19(24)21-17)16-5-3-4-15(20)11-16/h3-12H,1-2H3,(H,21,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAUAQOIRALSLC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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